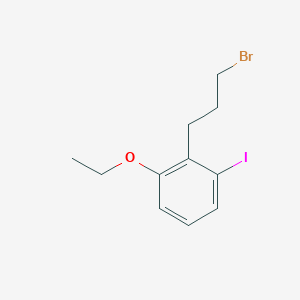

1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene

Description

Significance of Highly Functionalized Aromatic Ethers in Advanced Organic Synthesis Research

Highly functionalized aromatic ethers are a class of organic compounds that feature an ether linkage to an aromatic ring that is also substituted with various other functional groups. researchgate.net The ether group itself, consisting of an oxygen atom bonded to two alkyl or aryl groups, can influence the electronic properties of the aromatic ring and participate in a range of chemical transformations. researchgate.net

The presence of an ether functional group can impart specific physical and chemical properties to a molecule. For instance, the oxygen atom in the ether linkage can act as a hydrogen bond acceptor, influencing the solubility and binding characteristics of the molecule. researchgate.net In the context of "1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene," the ethoxy group (-OCH2CH3) not only adds to the molecular complexity but also electronically influences the benzene (B151609) ring. Ether groups on an aromatic ring are known to be ortho-, para-directing in electrophilic aromatic substitution reactions, meaning they can influence the position of incoming substituents. organic-chemistry.org

Furthermore, aromatic ethers are prevalent in many biologically active compounds and natural products. Their synthesis and modification are therefore of great interest to medicinal chemists and those involved in the synthesis of natural products. The strategic incorporation of an ether group can be a key step in the total synthesis of a complex target molecule.

Strategic Importance of Aryl and Alkyl Halide Functionalities in Complex Molecule Construction

The presence of both aryl and alkyl halide functionalities within the same molecule, as seen in "this compound," offers a rich platform for selective chemical modifications. Aryl halides, where a halogen atom is directly attached to an aromatic ring, and alkyl halides, where a halogen is bonded to a non-aromatic carbon atom, exhibit distinct reactivities. chemrxiv.org

Aryl halides are fundamental precursors in a multitude of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.net These palladium-catalyzed reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net The differential reactivity of aryl halides (I > Br > Cl) allows for sequential and site-selective modifications, a crucial strategy in the synthesis of complex molecules. researchgate.net In our target molecule, the aryl iodide is the most likely site for initial cross-coupling reactions.

The alkyl halide functionality, in this case, the 3-bromopropyl group, provides an additional site for nucleophilic substitution or the formation of organometallic reagents. This alkyl chain can be used to introduce a wide variety of other functional groups or to form cyclic structures through intramolecular reactions. acs.org The ability to perform distinct chemical transformations on the aryl and alkyl halide moieties without interfering with each other is a key strategic advantage in multistep syntheses.

Overview of Research Challenges and Opportunities in the Synthesis and Reactivity of Polyhalogenated Aryl Compounds

The synthesis and manipulation of polyhalogenated aryl compounds present both significant challenges and exciting opportunities for organic chemists. A primary challenge lies in achieving regioselectivity during the synthesis of these molecules. Introducing multiple halogen atoms at specific positions on an aromatic ring often requires multi-step synthetic sequences and careful control of reaction conditions. youtube.com

Another challenge is the selective functionalization of polyhalogenated arenes. When multiple, different halogen atoms are present, their varying reactivities can be exploited for sequential reactions. However, when the same halogen is present at multiple positions, achieving site-selectivity in subsequent reactions can be difficult. evitachem.com This requires the development of highly selective catalysts and reaction conditions.

Despite these challenges, the unique reactivity of polyhalogenated aryl compounds offers numerous opportunities. They are valuable precursors for the synthesis of highly substituted aromatic compounds that would be difficult to prepare by other means. The ability to sequentially replace each halogen atom with a different functional group allows for the construction of complex and diverse molecular architectures from a single, readily available starting material. This step-wise functionalization is a powerful tool in the design of new drugs and materials with tailored properties.

Below is a table of computed properties for a structurally similar compound, 1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene, which can provide an estimation of the physicochemical characteristics of the target molecule.

Table 1: Computed Properties of 1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene

| Property | Value |

|---|---|

| Molecular Formula | C11H14BrIO |

| Molecular Weight | 369.04 g/mol |

| XLogP3-AA | 4.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 5 |

| Exact Mass | 367.92728 Da |

| Topological Polar Surface Area | 9.2 Ų |

| Heavy Atom Count | 14 |

| Complexity | 154 |

Data sourced from PubChem for the isomer 1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene and is for illustrative purposes. nih.gov

The synthesis of "this compound" would likely involve a multi-step process. A plausible, though hypothetical, synthetic route could begin with a commercially available substituted phenol (B47542). The ethoxy group could be introduced via a Williamson ether synthesis. Subsequent halogenation steps, such as iodination and bromination of a side chain, would need to be carefully orchestrated to achieve the desired substitution pattern. The order of these steps would be crucial to ensure the correct regiochemistry. For instance, the introduction of the bulky iodine atom would likely be influenced by the directing effects of the ethoxy group.

The reactivity of this molecule would be dictated by the distinct nature of its functional groups. The carbon-iodine bond is the most labile among the aryl halides and would be the preferred site for palladium-catalyzed cross-coupling reactions. This would allow for the introduction of an aryl, vinyl, or alkynyl group at the 6-position. The 3-bromopropyl chain offers a site for nucleophilic substitution by a wide range of nucleophiles, such as amines, thiols, or cyanides, to introduce further functionality. Alternatively, intramolecular cyclization could be induced, for example, by treating the molecule with a strong base to form a cyclic ether, or through a palladium-catalyzed process to form a carbon-carbon bond.

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrIO |

|---|---|

Molecular Weight |

369.04 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1-ethoxy-3-iodobenzene |

InChI |

InChI=1S/C11H14BrIO/c1-2-14-11-7-3-6-10(13)9(11)5-4-8-12/h3,6-7H,2,4-5,8H2,1H3 |

InChI Key |

GGTSDNYSDZEDHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC=C1)I)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Bromopropyl 2 Ethoxy 6 Iodobenzene

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis involves mentally deconstructing the target molecule into simpler, commercially available starting materials by identifying key bond disconnections. youtube.com This process helps to map out potential forward synthetic routes and anticipate challenges, such as competing reactions and the need for protecting groups.

Strategic Considerations for Ortho-Disubstituted Benzene (B151609) Ring Systems

The primary challenge in synthesizing a 1,2,3-trisubstituted benzene lies in controlling the placement of incoming electrophiles. The directing effects of the substituents already present on the ring are paramount. libretexts.org The ethoxy group is a strong activating group and an ortho, para-director. The iodine atom is a deactivating group but is also an ortho, para-director. The bromopropyl group is a weakly activating group and an ortho, para-director.

When multiple directing groups are present, the most powerful activating group typically governs the position of subsequent electrophilic aromatic substitution. chemistrysteps.com In this case, the ethoxy group would strongly direct incoming groups to its ortho and para positions. Since one ortho position is already occupied by iodine and the other is desired for the propyl chain, the synthesis must be designed to overcome or utilize these directing effects strategically. Directing a substituent to a position between two existing groups (meta to both) is often sterically hindered and electronically disfavored. chemistrysteps.com

A plausible retrosynthetic approach is shown below:

Figure 1: Retrosynthetic Analysis of 1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene

graph TD

A[this compound] -->|Disconnection 1: C-Br bond| B(3-(2-Ethoxy-6-iodophenyl)propan-1-ol);

B -->|Disconnection 2: C-C bond (Alkylation)| C{2-Ethoxy-6-iodobenzene + 3-carbon electrophile};

C -->|Disconnection 3: C-I bond| D{2-Ethoxyaniline};

D -->|Disconnection 4: C-O bond| E{2-Aminophenol};

This flowchart outlines a potential synthetic pathway derived from retrosynthetic analysis, starting from the target molecule and working backward to simpler precursors.

Approaches for Incorporating Bromopropyl and Ethoxy Moieties

The retrosynthetic analysis highlights several key transformations required to build the target molecule.

Ethoxy Group Introduction: The ethoxy group is typically installed via a Williamson ether synthesis, where a phenoxide is reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide). This reaction is generally high-yielding and reliable.

Bromopropyl Group Introduction: This chain can be incorporated in several ways. One common method is through Friedel-Crafts acylation with propanoyl chloride, followed by reduction of the resulting ketone and subsequent conversion of the alcohol to a bromide. Alternatively, an alkylation reaction using a pre-formed organometallic reagent derived from the aromatic ring can be employed to add the three-carbon chain. youtube.comyoutube.com The terminal bromine is often installed in the final steps by converting a terminal alcohol into the corresponding alkyl bromide using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

Direct and Stepwise Functionalization Strategies

Based on the retrosynthetic blueprint, a forward synthesis can be devised, focusing on regioselective reactions and the potential need for protecting groups to ensure the desired outcome.

Regioselective Halogenation Approaches to 2-Ethoxy-6-iodobenzene Precursors

A key intermediate in the proposed synthesis is 2-ethoxy-6-iodobenzene. Its synthesis requires the selective introduction of an iodine atom ortho to the ethoxy group. Starting from a precursor like 2-ethoxyaniline allows the powerful directing effect of the amino group to be harnessed.

The synthesis could proceed as follows:

Diazotization: The amino group of 2-ethoxyaniline is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures.

Sandmeyer Reaction: The resulting diazonium salt is then treated with potassium iodide (KI) to replace the diazonium group with iodine, yielding 2-ethoxy-iodobenzene. However, this only installs one substituent.

A more controlled approach starts from a precursor where directing groups can ensure the correct 1,2,3-pattern. For instance, starting with 2-aminophenol, the amino group can be acylated to form an amide. The amide and hydroxyl groups are both ortho, para-directors. Iodination would be directed to the positions ortho to these groups.

Modern halogenation methods using N-halosuccinimides (NXS) in solvents like hexafluoroisopropanol (HFIP) offer mild conditions and high regioselectivity, which can be advantageous for complex substrates. organic-chemistry.orgresearchgate.net

| Reagent/System | Conditions | Selectivity | Reference |

| I₂ / H₂O₂ | Acetic Acid, rt | Good for activated rings | N/A |

| NIS (N-Iodosuccinimide) | Acetonitrile, rt | High for electron-rich arenes | organic-chemistry.org |

| NIS / HFIP | Dichloromethane, rt | Excellent regioselectivity, mild | researchgate.net |

| ICl | Acetic Acid, rt | Can lead to over-iodination | N/A |

| This interactive table summarizes various regioselective iodination methods applicable for the synthesis of iodinated aromatic precursors. |

Introduction of the Bromopropyl Side Chain via Alkylation or Halogenation of Alcohols

Once the 2-ethoxy-6-iodobenzene core is synthesized, the bromopropyl side chain must be introduced at the C1 position. Due to the steric hindrance from the two adjacent substituents, direct Friedel-Crafts alkylation is often inefficient and prone to rearrangement. A more robust two-step sequence is generally preferred:

Friedel-Crafts Acylation: The aromatic ring is acylated with propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form 1-(2-ethoxy-6-iodophenyl)propan-1-one. The acylation is directed to the position ortho to the ethoxy group.

Reduction and Halogenation: The ketone is first reduced to an alcohol (e.g., using sodium borohydride, NaBH₄). This alcohol, 3-(2-ethoxy-6-iodophenyl)propan-1-ol, is then converted to the final target compound by reaction with a brominating agent such as PBr₃ or HBr.

An alternative involves forming an organometallic reagent from 2-ethoxy-6-iodobenzene (for example, via lithium-halogen exchange with n-butyllithium) and reacting it with an electrophile like 1,3-dibromopropane. However, this approach can be complicated by competing reactions.

| Method | Key Reagents | Advantages | Disadvantages |

| Acylation-Reduction-Halogenation | 1. Propanoyl chloride, AlCl₃ 2. NaBH₄ 3. PBr₃ | Reliable, avoids carbocation rearrangement | Multi-step process |

| Organometallic Alkylation | 1. n-BuLi 2. 1,3-Dibromopropane | Potentially shorter route | Requires careful control of reactivity, risk of side products |

| This interactive table compares two primary strategies for introducing the bromopropyl side chain onto the aromatic core. |

Orthogonal Protection and Deprotection Strategies for Selective Functionalization

In multi-step syntheses involving molecules with multiple reactive functional groups, orthogonal protecting groups are essential. These are temporary modifications to a functional group that render it inert to a specific set of reaction conditions and can be removed selectively without affecting other parts of the molecule.

If the synthesis were to begin from 2-aminophenol, both the amine (-NH₂) and the phenol (B47542) (-OH) groups would require protection at different stages.

The amino group could be protected as an acetamide (B32628) (using acetic anhydride), which is stable to many reaction conditions but can be removed by acidic or basic hydrolysis.

The hydroxyl group could be protected as a benzyl (B1604629) ether (using benzyl bromide), which is stable to many reagents but can be selectively removed by catalytic hydrogenolysis.

The use of an acetamide protecting group on an aniline (B41778) precursor would also serve to moderate its reactivity and increase steric bulk, potentially favoring iodination at the less hindered para position relative to the amide. Therefore, a different strategy, such as using the amino group itself to direct iodination before its conversion to another functional group via diazotization, might be necessary to achieve the desired ortho-iodination. This highlights the intricate planning required to orchestrate the sequence of reactions for successful synthesis.

Advanced Catalytic Syntheses

The synthesis of polysubstituted aromatic compounds such as this compound requires precise control over regioselectivity and chemoselectivity. Modern advanced catalytic methodologies offer powerful tools to construct such complex molecular architectures efficiently. These methods include transition metal-catalyzed cross-coupling reactions, metal-free benzannulation strategies, and selective metalation techniques.

Transition Metal-Catalyzed Routes to Substituted Ethoxybenzenes

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. rsc.org For the assembly of substituted ethoxybenzenes, palladium-catalyzed cross-coupling reactions are particularly prominent. nih.gov Methodologies like the Buchwald-Hartwig amination have been adapted for C-O bond formation (etherification), which could be a key step in introducing the ethoxy group onto a pre-functionalized benzene ring.

The general approach involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base. The development of sterically bulky and electron-rich phosphine (B1218219) ligands has been crucial for the advancement of these reactions, expanding their scope to include less reactive aryl chlorides and enabling reactions at lower temperatures. nih.gov For a hypothetical synthesis of an ethoxybenzene precursor, one might consider the coupling of a di-iodinated or bromo-iodinated benzene derivative with ethanol.

Table 1: Examples of Palladium-Catalyzed C-O Coupling Conditions

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Application |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | Aryl Bromide Etherification |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 80-110 | Aryl Chloride Etherification |

This table presents typical conditions for Buchwald-Hartwig C-O coupling reactions, which are applicable to the synthesis of substituted ethoxybenzenes.

These catalytic systems are valued for their functional group tolerance, which is essential when dealing with polyfunctionalized substrates where sensitive groups like iodo- and bromopropyl moieties must remain intact. nih.gov

Organocatalytic and Metal-Free Benzannulation Approaches

In recent years, organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding the cost and potential toxicity of transition metals. Benzannulation reactions, which construct the aromatic ring itself, can be achieved under metal-free conditions. These approaches often involve multi-component reactions where acyclic precursors are assembled and cyclized to form the benzene core with its substituents already in place.

For instance, three-component benzannulation strategies can combine different building blocks to yield highly substituted anilines and other benzene derivatives. While not directly forming ethoxybenzenes, these methods can create precursors that are later converted to the target structure. Such strategies offer novel retrosynthetic disconnections for complex aromatic compounds.

Chemo- and Regioselective Metalation Strategies for Polyfunctionalized Arenes

For substrates already containing multiple substituents, selective C-H activation followed by functionalization is a highly effective strategy. Chemo- and regioselective metalation allows for the introduction of new functional groups at specific positions, guided by existing substituents. Hindered metal amide bases, such as lithium chloride-solubilized 2,2,6,6-tetramethylpiperidide (TMP) bases, are exceptionally useful for these transformations. cancer.govnih.gov

These reagents can deprotonate aromatic rings with high regioselectivity, directed by ortho-directing groups or by the inherent acidity of certain C-H bonds. nih.gov For a precursor like 1-ethoxy-3-iodobenzene, a directed ortho-metalation could potentially be used to introduce the bromopropyl group at the C2 position. The choice of the metalating agent (e.g., TMPMgCl·LiCl or TMPZnCl·LiCl) is critical, as it influences the reactivity and functional group tolerance of the process. nih.govacs.org The resulting organometallic intermediate can then be trapped with an appropriate electrophile, such as 1-bromo-3-iodopropane, to install the desired side chain.

Table 2: Common Reagents for Directed Metalation

| Reagent | Typical Substrates | Key Features |

|---|---|---|

| n-BuLi / s-BuLi | Arenes with strong directing groups | High reactivity, can lack chemoselectivity |

| LDA (Lithium diisopropylamide) | Substrates with acidic protons | Strong, non-nucleophilic base |

| TMPMgCl·LiCl | Polyfunctional arenes/heteroarenes | Excellent chemo- and regioselectivity, good functional group tolerance |

This table summarizes key characteristics of bases used for the selective functionalization of aromatic compounds.

Optimization of Reaction Conditions and Yield Enhancement for Academic Synthesis

The successful synthesis of a complex molecule like this compound in a laboratory setting often hinges on the careful optimization of reaction conditions to maximize yield and purity. Key parameters include the choice of solvent, catalyst, ligands, base, temperature, and reaction time.

Solvent Effects on Synthetic Outcomes

Polar aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used because they effectively solvate the metal complexes and ionic intermediates involved in the catalytic cycle. The choice between them can impact the efficiency of reductive elimination or oxidative addition steps. For instance, in a hypothetical Suzuki coupling to build a precursor, a switch from THF to dioxane might lead to a higher yield by favoring a key step in the catalytic cycle or by enhancing catalyst stability at higher temperatures.

Table 3: Solvent Influence on a Hypothetical Cross-Coupling Reaction

| Solvent | Polarity (Dielectric Constant) | Typical Use Case | Potential Effect on Yield |

|---|---|---|---|

| Toluene | 2.4 | Suzuki, Buchwald-Hartwig; good for non-polar substrates | Can be effective, especially at high temperatures |

| THF | 7.6 | Grignard, Suzuki, Negishi; good coordinating solvent | Moderate to high yields, limited by boiling point (66 °C) |

| Dioxane | 2.2 | Suzuki, Buchwald-Hartwig; higher boiling point (101 °C) | Often provides improved yields over THF due to higher reaction temperatures |

This table illustrates how different solvents can affect the outcome of common cross-coupling reactions relevant to the synthesis of substituted benzenes.

Catalyst and Ligand Design for Improved Efficiency

The efficiency of transition metal-catalyzed reactions is profoundly dependent on the nature of the catalyst and, more specifically, the ligands coordinating to the metal center. researchgate.net Ligand design is a central theme in modern catalysis, aiming to fine-tune the steric and electronic properties of the catalyst to achieve higher activity, stability, and selectivity. nih.gov

For palladium-catalyzed reactions, the development of bulky, electron-rich phosphine ligands has revolutionized the field. Ligands such as those from the Buchwald (e.g., SPhos, RuPhos) and Fu (e.g., P(t-Bu)₃) groups generate highly active catalysts capable of coupling challenging substrates with low catalyst loadings. nih.gov These ligands promote the crucial reductive elimination step in the catalytic cycle and help stabilize the active Pd(0) species. The selection of the optimal ligand is substrate-dependent and often requires empirical screening for a new transformation. A well-designed catalyst system can significantly enhance the yield and purity of the desired product, minimizing the formation of byproducts like dehalogenated or homocoupled species.

Table 4: Selected Advanced Ligands for Palladium-Catalyzed Cross-Coupling

| Ligand Type | Example(s) | Key Structural Feature | Application/Advantage |

|---|---|---|---|

| Biaryl Phosphines | SPhos, XPhos, RuPhos | Sterically demanding biaryl backbone | High activity for C-N and C-O coupling, broad substrate scope. nih.gov |

| Dialkyl Phosphines | P(t-Bu)₃, PCy₃ | Bulky and highly electron-donating alkyl groups | Effective for coupling of unreactive aryl chlorides |

This table provides an overview of important ligand classes that have improved the efficiency and scope of palladium-catalyzed synthesis of substituted aromatic compounds.

Reactivity and Mechanistic Investigations of 1 3 Bromopropyl 2 Ethoxy 6 Iodobenzene

Chemoselective and Regioselective Transformations at the Aryl Halide Centers

The primary focus of reactivity studies on di- or polyhalogenated aromatic compounds is the ability to selectively transform one position while leaving others intact for subsequent reactions. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the energy of the carbon-halogen (C-X) bond, which dictates the ease of the initial oxidative addition step to the palladium(0) catalyst. The established order of reactivity for aryl halides is I > Br > Cl > F. This reactivity differential is the basis for the high degree of chemoselectivity observed in substrates like 1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene, which contains both an aryl iodide and an aryl bromide.

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it the preferred site for oxidative addition to a palladium(0) center. This inherent reactivity difference allows for a wide range of cross-coupling reactions to be performed selectively at the C-I position under carefully controlled conditions, leaving the C-Br bond untouched for potential future transformations.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid. In the case of this compound, the reaction can be tuned to proceed with high selectivity at the more reactive iodide position. By employing standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a suitable base, the aryl iodide functionality will preferentially undergo oxidative addition, leading to the formation of a biaryl product while preserving the aryl bromide group.

The expected chemoselective transformation is illustrated below:

| Reactant 1 | Reactant 2 | Catalyst System (Typical) | Expected Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Aryl-1-(3-bromopropyl)-2-ethoxybenzene |

| This compound | Phenylboronic Acid | Pd(dppf)Cl₂, Base (e.g., K₂CO₃) | 1-(3-Bromopropyl)-2-ethoxy-6-phenylbenzene |

This table illustrates the expected regioselective outcome based on established principles of Suzuki-Miyaura coupling reactivity.

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. The significant difference in reactivity between aryl iodides and aryl bromides is particularly pronounced in this reaction. It is well-documented that by conducting the reaction under mild conditions, such as at room temperature, selective coupling at the aryl iodide position can be achieved with high fidelity. This allows for the synthesis of arylalkynes from this compound without affecting the aryl bromide moiety.

The anticipated selective Sonogashira coupling is shown in the following table:

| Reactant 1 | Reactant 2 | Catalyst System (Typical) | Expected Product |

| This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 1-(3-Bromopropyl)-2-ethoxy-6-(alkynyl)benzene |

| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Base (e.g., piperidine) | 1-(3-Bromopropyl)-2-ethoxy-6-(phenylethynyl)benzene |

This table represents the predicted chemoselective product of the Sonogashira coupling based on the differential reactivity of aryl halides.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. Similar to other palladium-catalyzed processes, the rate of the initial oxidative addition step is highly dependent on the nature of the halide. Consequently, the aryl iodide of this compound is expected to react preferentially over the aryl bromide. This allows for the selective introduction of a vinyl group at the C-6 position of the benzene (B151609) ring, yielding a styrenyl-type derivative while the brominated position remains available for further functionalization.

A representative Heck transformation is outlined below:

| Reactant 1 | Reactant 2 | Catalyst System (Typical) | Expected Product |

| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 1-(3-Bromopropyl)-2-ethoxy-6-(vinyl)benzene derivative |

| This compound | n-Butyl acrylate | Pd(OAc)₂, Base (e.g., Et₃N) | n-Butyl (E)-3-(3-(3-bromopropyl)-4-ethoxyphenyl)acrylate |

This table illustrates the expected regioselective olefination based on the established mechanism of the Heck reaction.

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides under palladium or nickel catalysis. This reaction is known for its high functional group tolerance and follows the same general reactivity trend for aryl halides (I > Br). Therefore, this compound would be expected to undergo selective coupling at the C-I bond when treated with an organozinc reagent in the presence of a suitable palladium catalyst. This provides a reliable method for introducing alkyl, vinyl, or aryl groups at the 6-position chemoselectively.

The expected outcome of a selective Negishi coupling is detailed here:

| Reactant 1 | Reactant 2 | Catalyst System (Typical) | Expected Product |

| This compound | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄ | 1-(3-Bromopropyl)-2-ethoxy-6-(R)-benzene |

| This compound | Phenylzinc Chloride | Pd(dppf)Cl₂ | 1-(3-Bromopropyl)-2-ethoxy-6-phenylbenzene |

This table shows the predicted product based on the known chemoselectivity of the Negishi coupling for different aryl halides.

The ability to perform the aforementioned cross-coupling reactions selectively on this compound is rooted in the fundamental difference in reactivity between the C-I and C-Br bonds in the catalytic cycle. The key rate-determining step for many of these reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.

The C-I bond (bond dissociation energy ~270 kJ/mol) is substantially weaker than the C-Br bond (~330 kJ/mol). This lower bond energy means that the activation barrier for the oxidative addition of the C-I bond to a Pd(0) center is significantly lower than that for the C-Br bond. Consequently, under kinetic control and with carefully chosen reaction conditions (e.g., milder temperatures, specific catalyst/ligand combinations), the reaction proceeds almost exclusively at the iodide position.

This differential reactivity allows for sequential cross-coupling strategies. First, a coupling reaction is performed at the C-I position. The resulting product, which still contains the C-Br bond, can then be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the remaining position. This stepwise approach provides a powerful tool for the synthesis of complex, unsymmetrically substituted aromatic compounds.

Electrophilic Aromatic Substitution on the Iodobenzene Core

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgkhanacademy.org The rate and regioselectivity of this reaction on this compound are determined by the combined electronic and steric effects of the three substituents already present: the ethoxy group, the iodo group, and the 3-bromopropyl group. msu.edu

The governing mechanism involves two steps:

Attack by the aromatic ring's π-electrons on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.comuci.edu

Deprotonation of the intermediate by a weak base to restore the ring's aromaticity, yielding the substituted product. masterorganicchemistry.comuci.edu

The directing effects of the existing substituents are crucial for predicting the outcome:

-OCH2CH3 (Ethoxy): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. It is a powerful ortho, para-director.

-(CH2)3Br (3-Bromopropyl): This alkyl chain is generally weakly activating. However, the electron-withdrawing bromine atom at the end of the chain imparts a deactivating inductive effect. It is considered an ortho, para-director.

The position of electrophilic attack will be a result of the interplay between these groups. The powerful activating effect of the ethoxy group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it. Steric hindrance from the adjacent iodo and bromopropyl groups will likely favor substitution at the less hindered para position.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -OCH2CH3 | Withdrawing | Donating (Strong) | Activating | ortho, para |

| -I | Withdrawing (Strong) | Donating (Weak) | Deactivating | ortho, para |

| -(CH2)3Br | Withdrawing (Weak) | None | Deactivating | ortho, para |

Transformations Involving the Bromopropyl Side Chain

The 3-bromopropyl group provides a reactive handle for a variety of transformations, primarily centered on the electrophilic carbon atom attached to the bromine.

Nucleophilic Substitution Reactions (SN1, SN2) at the Alkyl Bromide

The primary alkyl bromide of the side chain is an excellent substrate for nucleophilic substitution reactions. youtube.com The mechanism of this substitution is highly dependent on the reaction conditions.

SN2 Mechanism: Given that the bromine is attached to a primary carbon, the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is strongly favored. masterorganicchemistry.comlibretexts.org This pathway involves a single, concerted step where a nucleophile attacks the carbon atom from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com

SN1 Mechanism: The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is highly unlikely for this primary alkyl bromide. youtube.com This pathway involves the formation of a carbocation intermediate, and primary carbocations are notoriously unstable. masterorganicchemistry.com Therefore, conditions that typically favor SN1, such as weak nucleophiles and polar protic solvents, are not expected to promote this pathway effectively. libretexts.org

| Parameter | SN2 Reaction | SN1 Reaction |

| Substrate | Favored by Methyl > 1° > 2° | Favored by 3° > 2° |

| Nucleophile | Strong nucleophiles required | Weak nucleophiles are effective |

| Mechanism | One-step, concerted | Two-step, via carbocation |

| Rate Law | rate = k[Substrate][Nu] | rate = k[Substrate] |

| Solvent | Favored by polar aprotic | Favored by polar protic |

| Stereochemistry | Inversion of configuration | Racemization |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium) from Alkyl Bromide

The alkyl bromide can be converted into highly nucleophilic organometallic reagents, which are invaluable in carbon-carbon bond formation.

Grignard Reagent: Reaction of the compound with magnesium metal in an ether solvent (like diethyl ether or THF) would generate the corresponding Grignard reagent, 3-(2-ethoxy-6-iodophenyl)propylmagnesium bromide. wikipedia.orgmasterorganicchemistry.com The formation requires anhydrous conditions as Grignard reagents are strong bases and react readily with protic sources like water. youtube.com

Organolithium Reagent: Similarly, treatment with lithium metal would yield the organolithium equivalent. masterorganicchemistry.comyoutube.com Alternatively, lithium-halogen exchange using an alkyllithium reagent like n-butyllithium (n-BuLi) could be employed. wikipedia.orgsaylor.org

A significant challenge in these reactions is the potential for competitive reaction at the aryl iodide position. Aryl iodides can also form Grignard reagents or undergo lithium-halogen exchange. saylor.org Selective formation of the organometallic reagent at the alkyl bromide would likely require carefully controlled conditions, such as low temperatures, particularly for the lithium-halogen exchange reaction. wikipedia.org

| Reagent Type | Metal | Typical Conditions | Potential Side Reaction |

| Grignard | Mg(0) | Anhydrous ether (THF, Et2O) | Reaction at aryl iodide |

| Organolithium | Li(0) | Anhydrous ether or hydrocarbon solvent | Reaction at aryl iodide |

| Organolithium (Exchange) | n-BuLi, t-BuLi | Low temperature (-78 °C), anhydrous ether | Lithium-halogen exchange at aryl iodide |

Cyclization Reactions and Annulation Pathways involving the Bromopropyl Group

The bifunctional nature of this compound, possessing both an electrophilic side chain and a nucleophilic aromatic ring, makes it a candidate for intramolecular cyclization reactions to form new ring systems.

One potential pathway is an intramolecular Friedel-Crafts alkylation. Under the influence of a Lewis acid catalyst, the bromopropyl chain could act as an electrophile, attacking the activated aromatic ring to form a six-membered ring, resulting in a tetralin derivative. The success of this reaction would depend on the ability of the Lewis acid to generate a carbocation or a polarized complex from the primary alkyl bromide without promoting excessive side reactions.

Alternatively, cyclization can be achieved by first converting the bromopropyl group into a nucleophile, as described in section 3.2.2. For instance, if the Grignard reagent is successfully formed at the side chain, this internal nucleophile could potentially attack an electrophilic site. While direct attack on the aromatic ring is difficult, a more plausible pathway involves a metal-halogen exchange with the aryl iodide, followed by an intramolecular coupling or rearrangement, depending on the reaction conditions and catalysts employed. These pathways open avenues to complex polycyclic aromatic structures. youtube.com

Radical Reactions of the Alkyl Bromide Moiety

The 3-bromopropyl side chain of this compound is a key site for radical reactions. The carbon-bromine bond can undergo homolytic cleavage to generate a primary alkyl radical, which can then participate in a variety of intramolecular and intermolecular transformations.

One of the most significant radical reactions involving this moiety is intramolecular cyclization. Radical cyclization reactions are powerful tools in organic synthesis for the construction of cyclic systems. nih.gov In the case of this compound, the initially formed radical on the propyl chain can attack the aromatic ring, leading to the formation of a new ring system. The regioselectivity of this cyclization is influenced by both kinetic and thermodynamic factors. Generally, 5-exo cyclization is kinetically favored over 6-endo cyclization. nih.gov

The generation of the initial radical can be achieved through various methods, including the use of metal hydrides like tin hydride, though tin-free methods employing visible light photoredox catalysis are gaining prominence due to their milder and more environmentally friendly nature. organic-chemistry.org These photoredox methods often involve the single-electron reduction of the C-Br bond by a photocatalyst. organic-chemistry.org

Reactivity of the Ethoxy Group

The ethoxy group, an electron-donating substituent, significantly influences the reactivity of the aromatic ring and can itself be a site of chemical transformation.

Stability and Influence on Aromatic Reactivity

The ethoxy group is a strong activating group in electrophilic aromatic substitution reactions. organic-chemistry.orgnih.gov It donates electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more susceptible to attack by electrophiles. nih.gov This activating effect is particularly pronounced at the ortho and para positions. However, in this compound, both ortho positions are already substituted. The directing effect of the ethoxy group, in concert with the iodo substituent, will influence the regioselectivity of any further substitution on the aromatic ring.

The stability of the ethoxy group is generally high under neutral and basic conditions. Ethers are known for their chemical inertness, which makes them excellent solvents for many reactions. youtube.com However, under strongly acidic conditions, the ether linkage can be cleaved.

Potential for Functionalization or Cleavage in Specific Reaction Contexts

While generally stable, the ethoxy group can be cleaved under forcing acidic conditions, typically involving strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). copernicus.orgrsc.org The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. copernicus.orgrsc.org For an aryl ethyl ether, the cleavage typically occurs via an SN2 attack of the halide ion on the ethyl group, leading to the formation of a phenol (B47542) and an ethyl halide. youtube.com

The presence of the ortho-iodo substituent may influence the rate of this cleavage. The inductive effect of ortho substituents is generally more pronounced than that of para substituents, which could affect the electron density on the ether oxygen and its susceptibility to protonation, the initial step in acid-catalyzed cleavage. nih.gov

Multi-Component Reactions and Cascade Processes Utilizing the Compound

The unique arrangement of three different functional groups in this compound makes it an ideal candidate for use in multi-component reactions (MCRs) and cascade processes. MCRs are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov

The alkyl bromide and aryl iodide moieties can both participate in various coupling reactions. For instance, the aryl iodide can undergo palladium-catalyzed cross-coupling reactions, while the alkyl bromide can be converted into an organometallic reagent for subsequent reactions. A cascade reaction could be initiated by the formation of a radical from the alkyl bromide, which then undergoes an intramolecular cyclization, and the resulting intermediate could be trapped by another reactant in a multi-component fashion.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. organic-chemistry.org The strategic positioning of the functional groups in this compound could facilitate such a sequence. For example, a reaction at the alkyl bromide could trigger a cyclization event, which in turn could set up a subsequent reaction at the aryl iodide or even involve the ethoxy group. The development of such cascade reactions is a highly efficient approach to the synthesis of complex molecular architectures. mdpi.com

Interactive Data Table: Reactivity Summary of Functional Groups

| Functional Group | Type of Reaction | Key Features | Potential Products |

| Alkyl Bromide | Radical Reactions | Homolytic cleavage, intramolecular cyclization | Cyclic aromatic compounds |

| Ethoxy Group | Electrophilic Aromatic Substitution | Activating, ortho-para directing | Further substituted aromatic rings |

| Ethoxy Group | Ether Cleavage | Requires strong acid (HBr, HI) | Phenols, ethyl halides |

| Aryl Iodide | Cross-Coupling Reactions | Pd-catalyzed reactions | Biaryls, arylated compounds |

| Whole Molecule | Multi-Component/Cascade Reactions | Combination of reactivities | Complex polycyclic structures |

Advanced Spectroscopic and Analytical Research on 1 3 Bromopropyl 2 Ethoxy 6 Iodobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, providing detailed information about the structure and dynamics of molecules. For 1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene, both ¹H and ¹³C NMR would be instrumental.

Elucidation of Complex Spin Systems

The ¹H NMR spectrum of this compound would exhibit a series of signals corresponding to the different proton environments in the molecule. The aromatic region would show a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The proton ortho to the iodine and para to the ethoxy group would likely appear as a triplet, while the other two aromatic protons would present as doublets or multiplets depending on their coupling constants.

The aliphatic region would feature signals for the ethoxy and bromopropyl groups. The ethoxy group would give rise to a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The bromopropyl side chain would show three distinct multiplets for the three methylene groups (-CH₂CH₂CH₂Br). The methylene group attached to the bromine would be the most deshielded, followed by the one attached to the aromatic ring, and finally the central methylene group.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.7 - 7.8 | d | 1H | Ar-H |

| 7.1 - 7.2 | t | 1H | Ar-H |

| 6.8 - 6.9 | d | 1H | Ar-H |

| 4.1 - 4.2 | q | 2H | -OCH₂CH₃ |

| 3.5 - 3.6 | t | 2H | -CH₂Br |

| 2.8 - 2.9 | t | 2H | Ar-CH₂- |

| 2.1 - 2.2 | m | 2H | -CH₂CH₂CH₂- |

| 1.4 - 1.5 | t | 3H | -OCH₂CH₃ |

This data is a hypothetical prediction.

Dynamic NMR Studies of Rotational Barriers or Conformational Changes

Dynamic NMR studies could provide insights into the conformational dynamics of the ethoxy group. At room temperature, the rotation around the C-O bond of the ethoxy group is typically fast on the NMR timescale, resulting in sharp signals. However, at lower temperatures, this rotation could be slowed down, potentially leading to the observation of distinct signals for the diastereotopic methylene protons of the ethoxy group. By analyzing the coalescence temperature of these signals, the rotational energy barrier could be calculated, providing valuable information about the steric hindrance around the ethoxy group.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This measurement would provide a highly accurate molecular formula, confirming the elemental composition of the compound. The presence of bromine and iodine would result in a characteristic isotopic pattern in the mass spectrum, which would further aid in the confirmation of the structure.

Predicted HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄BrIO |

| Monoisotopic Mass | 367.9273 u |

This data is a theoretical calculation.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion. By selecting the parent ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is obtained. The analysis of the fragment ions provides valuable structural information.

A plausible fragmentation pathway for this compound would involve the initial loss of the bromopropyl side chain or the ethoxy group. Subsequent fragmentation could involve the loss of bromine, iodine, or ethylene (B1197577) from the respective fragments.

Plausible Mass Fragmentation Pattern

| m/z | Possible Fragment |

| 368 | [M]⁺ (Molecular ion) |

| 247 | [M - C₃H₆Br]⁺ |

| 323 | [M - C₂H₅O]⁺ |

| 289 | [M - Br]⁺ |

| 241 | [M - I]⁺ |

| 121 | [C₃H₆Br]⁺ |

This data represents a plausible fragmentation pattern and is not based on experimental results.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.

The IR and Raman spectra of this compound would show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, aliphatic C-H stretching vibrations of the ethoxy and bromopropyl groups, C-O stretching of the ether linkage, and the C-Br and C-I stretching vibrations.

Predicted Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1000 | C-O stretch |

| 690-550 | C-Br stretch |

| 550-500 | C-I stretch |

This data is a general prediction of characteristic vibrational frequencies.

Lack of Publicly Available Research Data for this compound Prevents Article Generation

Following a comprehensive search for scientific literature, it has been determined that there is a significant absence of specific, publicly available research data for the chemical compound This compound . This lack of information pertains directly to the advanced spectroscopic and analytical topics required for the requested article, including X-ray crystallography, hyphenated analytical techniques (GC-MS, LC-MS), and advanced chromatographic separations (2D-GC).

The user's explicit instructions to focus solely on "this compound" and to strictly adhere to a detailed outline concerning its molecular architecture, intermolecular interactions, and specific analytical profiles cannot be fulfilled. The foundational scientific data necessary to generate a thorough, informative, and accurate article on these specific topics for this particular compound does not appear to be present in the accessible scientific domain.

Searches for experimental data yielded the following outcomes:

No peer-reviewed articles or databases containing X-ray crystallographic data for this compound were found. Therefore, a discussion on its solid-state molecular architecture and intermolecular interactions, as requested in section 4.4, is not possible.

Specific application notes, research papers, or datasets detailing the use of GC-MS or LC-MS for the purity and reaction profile analysis of this compound (section 4.5.1) are unavailable.

There is no information regarding the application of advanced chromatographic techniques like 2D-GC for the analysis of "this compound" (section 4.5.2).

While general information exists on the analytical techniques mentioned (X-ray crystallography, GC-MS, etc.) and their application to other halogenated aromatic compounds, the strict constraints of the request prohibit the inclusion of such general or analogous information. Generating content based on related but distinct compounds would violate the core instruction to focus exclusively on the specified molecule.

Consequently, without the necessary empirical data, the creation of the requested scientific article is not feasible.

Synthetic Utility of 1 3 Bromopropyl 2 Ethoxy 6 Iodobenzene As a Precursor in Complex Molecule Synthesis

Potential Role as a Versatile Building Block for Polycyclic and Heterocyclic Scaffolds

The bifunctional nature of 1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene makes it a promising candidate for the synthesis of complex polycyclic and heterocyclic systems. The presence of two distinct halogen atoms at different positions on the benzene (B151609) ring—an iodo and a bromo group—offers the potential for regioselective transformations. The iodo group, being more reactive towards oxidative addition in many transition metal-catalyzed cross-coupling reactions, could be selectively functionalized first. This would leave the bromo group available for subsequent reactions.

Furthermore, the 3-bromopropyl side chain introduces another reactive site. This alkyl bromide can participate in a variety of nucleophilic substitution reactions or be utilized in the formation of cyclic structures. The combination of these reactive centers within a single molecule opens up pathways to construct fused ring systems and other intricate molecular architectures. For instance, an initial cross-coupling reaction at the iodo position, followed by an intramolecular cyclization involving the bromopropyl chain, could lead to the formation of novel heterocyclic scaffolds.

Envisioned Strategies for Constructing Aromatic and Alkyl Chains with Precise Functionalization

The differential reactivity of the iodo and bromo substituents on the aromatic ring is key to the strategic construction of more complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, could be employed to selectively introduce new aryl, vinyl, or alkynyl groups at the C-I bond. The milder reaction conditions typically required for the activation of aryl iodides would likely leave the C-Br bond intact for a second, different coupling reaction.

The 3-bromopropyl chain offers a handle for the introduction of a wide array of functional groups through nucleophilic substitution. Reaction with amines, alcohols, thiols, or carbanions would allow for the attachment of diverse alkyl chains with precise functionalities. This dual approach of aromatic and aliphatic functionalization on the same molecule provides a powerful tool for generating a library of structurally diverse compounds from a single precursor.

Hypothetical Sequential Cross-Coupling and Functionalization for Diversification

A powerful, albeit theoretical, application of this compound lies in sequential cross-coupling reactions. A plausible reaction sequence could begin with a Sonogashira coupling at the iodo position to introduce an alkyne moiety. The resulting product could then undergo a second cross-coupling reaction, for example, a Suzuki coupling, at the bromo position to add an aryl group. This step-wise approach allows for the controlled and predictable assembly of a complex molecular framework.

Following the aromatic modifications, the 3-bromopropyl side chain can be functionalized. For instance, conversion of the bromide to an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with the previously introduced alkyne, could lead to the formation of a triazole-containing heterocyclic ring fused to the aromatic core. This highlights the potential for intramolecular reactions to build diversity.

Postulated Tandem Reactions and One-Pot Syntheses of Advanced Intermediates

The multiple reactive sites on this compound lend themselves to the design of tandem or one-pot synthetic strategies, which are highly desirable for improving reaction efficiency and reducing waste. One could envision a scenario where a single catalyst system is used to trigger a cascade of reactions. For example, a palladium catalyst could first mediate a cross-coupling reaction at the iodo-position, and then, under slightly modified conditions in the same pot, catalyze an intramolecular Heck reaction involving the bromopropyl chain and a newly introduced unsaturated group.

Alternatively, a one-pot reaction could involve the simultaneous or sequential reaction of two different functional groups with added reagents. For instance, the addition of a di-functional reagent that can react with both the aryl halide and the alkyl halide in a single operation could lead to the rapid construction of complex bridged or macrocyclic systems.

Theoretical Applications in Scaffold-Oriented Synthesis and Combinatorial Library Design

In the field of drug discovery and materials science, scaffold-oriented synthesis aims to generate a collection of molecules with a common core structure but with diverse appendages. This compound is an ideal starting point for such an approach. The staged functionalization of its three reactive sites—the iodo group, the bromo group, and the bromopropyl chain—would allow for the systematic introduction of a wide variety of chemical moieties.

By employing automated synthesis platforms, one could generate a large combinatorial library of compounds derived from this precursor. For example, a matrix approach could be used where a set of boronic acids are reacted at the iodo position, followed by a different set of coupling partners at the bromo position, and finally, a diverse set of nucleophiles are used to displace the propyl bromide. This would result in a library of compounds with a shared core scaffold but with variations at three distinct points of diversity, enabling the exploration of a vast chemical space for the discovery of new materials or molecules with unique properties.

Future Research Directions and Unexplored Avenues for 1 3 Bromopropyl 2 Ethoxy 6 Iodobenzene

Development of More Sustainable and Green Synthetic Protocols

The future synthesis of 1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene and its derivatives will increasingly focus on aligning with the principles of green chemistry to minimize environmental impact. Research in this area will likely target several key aspects:

Atom Economy: Developing synthetic routes that maximize the incorporation of starting materials into the final product, thereby reducing waste. This could involve exploring novel cyclization or addition reactions that utilize the existing functionalities of the molecule more efficiently.

Safer Solvents and Reagents: Shifting away from hazardous solvents like chloroform, carbon tetrachloride, and benzene (B151609) towards greener alternatives such as water, supercritical fluids, or ionic liquids. The use of less toxic halogenating agents is also a critical area of investigation, moving away from elemental bromine and chlorine to safer alternatives like N-halosuccinimides or employing halide salts with clean oxidants like hydrogen peroxide. rsc.org

Energy Efficiency: Designing synthetic procedures that can be conducted at ambient temperature and pressure to reduce energy consumption. This may involve the use of highly active catalysts or photochemical methods.

Waste Reduction: Implementing strategies to minimize or eliminate the formation of byproducts. This includes the use of catalytic reactions over stoichiometric ones and designing processes where waste from one step can be utilized in another. rsc.org

| Green Chemistry Principle | Application to Synthesis of Halogenated Benzenes |

| Prevention of Waste | Design syntheses that leave no waste to treat or clean up. |

| Atom Economy | Maximize the proportion of starting materials in the final product. |

| Less Hazardous Synthesis | Use and generate substances with little to no toxicity. |

| Safer Solvents & Auxiliaries | Avoid or replace hazardous solvents with greener alternatives like water or ethanol. cornell.edu |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure where possible. |

| Use of Catalysis | Employ catalysts in small amounts instead of stoichiometric reagents. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The presence of two different halogen atoms (iodine and bromine) on the aromatic ring of this compound presents a significant challenge and opportunity for selective functionalization. Future research will focus on developing sophisticated catalytic systems that can differentiate between the C-I and C-Br bonds.

Selective Cross-Coupling: The C-I bond is typically more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. Research will aim to develop catalysts with enhanced selectivity, allowing for the sequential and controlled functionalization of the molecule. This could involve the design of novel phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that can fine-tune the electronic and steric properties of the metal center (e.g., Palladium, Nickel, or Copper). researchgate.net

Ortho-Functionalization: The ethoxy group could be employed as a directing group to achieve selective C-H functionalization at the ortho position, a notoriously challenging transformation. researchgate.net Novel catalytic systems, potentially involving palladium or rhodium, could enable the introduction of new functional groups at this position, further increasing the molecular complexity.

Dual-Catalysis Systems: The development of dual-catalytic systems that can simultaneously or sequentially activate different parts of the molecule could open up new reaction pathways. For instance, combining a transition metal catalyst for C-I/C-Br activation with an organocatalyst for activating the bromopropyl chain could lead to novel and complex molecular architectures.

Advanced Mechanistic Insights through in situ Spectroscopy and Ultrafast Dynamics

A deeper understanding of the reaction mechanisms is crucial for optimizing existing synthetic protocols and designing new ones. The application of advanced analytical techniques will be pivotal in this endeavor.

In situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy can provide real-time information about the species present in a reaction mixture. This allows for the identification of transient intermediates and the elucidation of catalytic cycles. acs.org For example, monitoring a cross-coupling reaction involving this compound could reveal the stepwise oxidative addition of the C-I and C-Br bonds to a metal center. DFT (Density Functional Theory) calculations can complement these experimental studies by providing computed energy profiles for proposed mechanisms. researchgate.net

Ultrafast Dynamics: Ultrafast transient absorption spectroscopy can be used to study the dynamics of photo-induced reactions on femtosecond to picosecond timescales. nih.govnih.gov This would be particularly relevant if photoredox catalysis is employed for the functionalization of this compound. acs.org Understanding the ultrafast processes, such as electron transfer and intersystem crossing, can provide insights into reaction efficiency and selectivity. nih.govresearchgate.net

| Spectroscopic Technique | Information Gained | Relevance |

| In situ NMR/IR | Real-time monitoring of reactants, intermediates, and products. | Elucidation of catalytic cycles and reaction kinetics. acs.org |

| Ultrafast Transient Absorption | Study of excited-state dynamics and short-lived intermediates. | Mechanistic understanding of photochemical reactions. nih.govnih.gov |

| Computational Chemistry (DFT) | Calculation of reaction energy profiles and transition state structures. | Prediction of reaction pathways and catalyst performance. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages in terms of safety, efficiency, and scalability. durham.ac.uk

Flow Chemistry: Conducting reactions in a continuous flow system allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. durham.ac.uk The synthesis and subsequent functionalization of this compound could be significantly optimized using flow reactors, particularly for reactions that are highly exothermic or involve unstable intermediates. nih.gov

Automated Synthesis: Automated platforms can be used for high-throughput screening of reaction conditions and for the synthesis of libraries of derivatives. nih.govbeilstein-journals.org By integrating flow chemistry with automated workstations, it would be possible to rapidly explore a wide range of reaction parameters (catalysts, ligands, solvents, temperature) to identify the optimal conditions for a desired transformation. This approach could accelerate the discovery of new derivatives with interesting properties. nih.gov

Expanding the Scope of Derivatization for New Chemical Space Exploration

This compound is an ideal scaffold for exploring new chemical space due to its multiple points of functionalization. nih.gov Future research will focus on leveraging this versatility to create novel molecular libraries.

Sequential Functionalization: The differential reactivity of the C-I and C-Br bonds can be exploited to introduce different substituents in a stepwise manner. For example, a Suzuki coupling could be performed selectively at the C-I position, followed by a Sonogashira or Buchwald-Hartwig coupling at the C-Br position.

Intramolecular Cyclization: The bromopropyl chain provides a handle for intramolecular cyclization reactions. For instance, after functionalizing the C-I or C-Br position with a suitable nucleophile, an intramolecular substitution reaction could lead to the formation of novel heterocyclic ring systems fused to the benzene core.

Combinatorial Chemistry: By combining the selective functionalization of the aromatic ring with various transformations of the bromopropyl chain, a large and diverse library of compounds can be generated from this single precursor. This exploration of chemical space could lead to the discovery of molecules with novel biological activities or material properties. youtube.com The systematic generation of such libraries can be guided by computational methods to target specific areas of chemical space. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene, and how are competing side reactions minimized?

- Methodological Answer : A typical synthesis involves alkylation of 2-ethoxy-6-iodophenol with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF). The reaction temperature (60–80°C) and stoichiometric control of 1,3-dibromopropane (1.2–1.5 equiv.) are critical to minimize polyalkylation byproducts . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound. Monitoring by TLC and GC-MS ensures reaction progression and purity .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Focus on the ethyl group (δ 1.35–1.45 ppm, triplet for CH₃; δ 4.05–4.15 ppm, quartet for OCH₂) and aromatic protons (δ 6.8–7.5 ppm, split due to iodine’s anisotropic effects). Integration ratios confirm substituent positions .

- IR : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-I (500–550 cm⁻¹) distinguish halogens. The ethoxy C-O stretch appears at 1200–1250 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ (expected m/z ~408) and fragments like [M-Br]⁺ and [M-I]⁺ .

Advanced Questions

Q. How do crystallographic data resolve ambiguities in structural assignments of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL provides unambiguous bond lengths and angles. For example, in a related compound (C₁₈H₁₈BrClN₂O), the Br–C bond length is ~1.93 Å, and the C-I bond is ~2.09 Å, consistent with sp³ and sp² hybridization, respectively . ORTEP-3 visualizes torsional angles (e.g., ethoxy group dihedral angles ~60°), confirming conformational stability. Discrepancies between NMR-predicted and crystallographic structures (e.g., rotational isomerism) are resolved via refinement protocols in SHELX .

Q. What strategies mitigate competing reactions during functionalization of the aryl halide groups?

- Methodological Answer :

- Selective Substitution : The iodine atom undergoes Suzuki-Miyaura coupling preferentially over bromine due to lower bond dissociation energy (C-I: ~234 kJ/mol vs. C-Br: ~276 kJ/mol). Use Pd(PPh₃)₄ and aryl boronic acids in THF/H₂O at 80°C .

- Protection of Bromine : Temporarily protect the bromopropyl group with a silyl ether (e.g., TBSCl) before iodination or ethoxy group modification .

- Kinetic Control : Lower temperatures (0–25°C) and stoichiometric Pd catalysts favor mono-functionalization over di-substitution .

Q. How can computational methods predict reactivity trends in this compound’s derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for substitution reactions. For example, the activation energy (ΔG‡) for iodine substitution is ~15 kcal/mol lower than bromine in SNAr mechanisms . Molecular electrostatic potential (MEP) maps highlight nucleophilic attack sites (e.g., para to ethoxy groups) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- Solvent Effects : Simulate shifts using PCM (Polarizable Continuum Model) in Gaussian 09 to account for DMSO-d₆ vs. CDCl₃ solvent differences .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies rotamers (e.g., ethoxy group rotation) that cause peak splitting not predicted by static DFT .

- Relativistic Effects : For iodine-containing compounds, include scalar relativistic corrections (ZORA approximation) in NMR shift calculations .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.